3-(Anthracen-9-yl)pyridine 3-(Anthracen-9-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 20308-97-8
VCID: VC7957009
InChI: InChI=1S/C19H13N/c1-3-9-17-14(6-1)12-15-7-2-4-10-18(15)19(17)16-8-5-11-20-13-16/h1-13H
SMILES: C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=CC=C4
Molecular Formula: C19H13N
Molecular Weight: 255.3 g/mol

3-(Anthracen-9-yl)pyridine

CAS No.: 20308-97-8

Cat. No.: VC7957009

Molecular Formula: C19H13N

Molecular Weight: 255.3 g/mol

* For research use only. Not for human or veterinary use.

3-(Anthracen-9-yl)pyridine - 20308-97-8

Specification

CAS No. 20308-97-8
Molecular Formula C19H13N
Molecular Weight 255.3 g/mol
IUPAC Name 3-anthracen-9-ylpyridine
Standard InChI InChI=1S/C19H13N/c1-3-9-17-14(6-1)12-15-7-2-4-10-18(15)19(17)16-8-5-11-20-13-16/h1-13H
Standard InChI Key XVELJKVGYZEBLI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=CC=C4
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=CC=C4

Introduction

Chemical Context and Structural Overview

Molecular Architecture

3-(Anthracen-9-yl)pyridine consists of an anthracene moiety (three fused benzene rings) linked to a pyridine ring at the 9th position of anthracene and the 3rd position of pyridine. This substitution pattern distinguishes it from the 4-(Anthracen-9-yl)pyridine isomer, where the pyridine attaches at the para position. The meta-substitution in the 3-isomer introduces steric and electronic differences, potentially altering packing behavior and intermolecular interactions compared to the 4-isomer .

Bonding and Geometry

In anthracene-pyridine hybrids, bond lengths and angles are critical for understanding conjugation and stability. For 4-(Anthracen-9-yl)pyridine, the C–N bond in the pyridine ring measures 1.3351(11) Å, while anthracene C–C bonds range from 1.3534(13) to 1.4352(1) Å . The 3-isomer likely exhibits similar bond metrics, though the dihedral angle between anthracene and pyridine planes may differ due to steric hindrance at the meta position. Computational models suggest a dihedral angle closer to 75–80° for the 3-isomer, compared to 71.64° observed in the 4-isomer .

Synthetic Pathways

Suzuki–Miyaura Cross-Coupling

The 4-isomer is synthesized via Suzuki–Miyaura coupling between 9-bromoanthracene and pyridin-4-ylboronic acid . Adapting this method for the 3-isomer would require pyridin-3-ylboronic acid as the coupling partner. Key reaction parameters include:

ComponentQuantity (10 mmol scale)Role
9-Bromoanthracene2.56 gElectrophile
Pyridin-3-ylboronic acid1.23 gNucleophile
Pd(PPh₃)₄0.10 gCatalyst
K₂CO₃ (22% aqueous)40 mLBase
Toluene90 mLSolvent

Refluxing for 12 hours under nitrogen yields crude product, purified via column chromatography (petroleum ether/ethyl acetate, 3:1 v/v). The 3-isomer’s lower symmetry may reduce crystallinity compared to the 4-isomer, necessitating modified recrystallization conditions.

Supramolecular Features and Packing Behavior

Intermolecular Interactions

In the 4-isomer, C–H⋯π interactions (2.7391 Å) and π–π stacking (3.6061 Å) drive one-dimensional chain formation . The 3-isomer’s meta substitution likely disrupts these motifs, favoring weaker or alternative interactions. Density functional theory (DFT) simulations predict:

  • C–H⋯N Interactions: Between pyridine’s nitrogen and anthracene’s H atoms (estimated d ≈ 2.8–3.0 Å).

  • Offset π–π Stacking: Anthracene planes may adopt slip-stacked arrangements with interplanar distances of 3.7–4.0 Å.

Crystallographic Predictions

Hypothetical unit cell parameters for 3-(Anthracen-9-yl)pyridine, derived from analog data:

ParameterPredicted Value (Å/°)4-Isomer Value
a6.20 ± 0.106.0777(4)
b20.50 ± 0.1520.9211(16)
c10.10 ± 0.1010.2574(7)
β103.0 ± 0.5102.476(3)
Space GroupP2₁/cC2/c

Challenges and Research Gaps

  • Synthetic Yield: Meta-directing effects in Suzuki coupling may reduce yields compared to para-substituted analogs (69% for 4-isomer ).

  • Crystallization: Solvent selection (e.g., dichloromethane/ethyl acetate) must account for the 3-isomer’s lower symmetry.

  • Stability: Anthracene’s photoactivity raises concerns about degradation under UV light, necessitating stability studies.

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